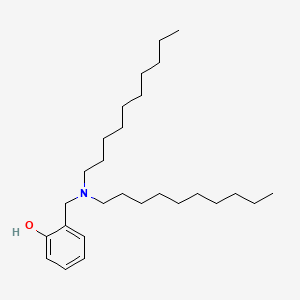
2-((Didecylamino)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Didecylamino)methyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a didecylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Didecylamino)methyl)phenol typically involves the reaction of phenol with didecylamine in the presence of formaldehyde. This reaction is a type of Mannich reaction, which is a three-component condensation reaction. The reaction conditions generally include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
化学反応の分析
Types of Reactions
2-((Didecylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) are typical reagents for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
科学的研究の応用
2-((Didecylamino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antioxidant properties.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2-((Didecylamino)methyl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can donate hydrogen bonds, while the didecylamino group can interact with hydrophobic regions of proteins and membranes. These interactions can lead to the disruption of microbial cell walls or the inhibition of enzymatic activity.
類似化合物との比較
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
2-Methylphenol (o-Cresol): A methyl-substituted phenol with similar chemical properties.
4-Methylphenol (p-Cresol): Another methyl-substituted phenol with applications in disinfectants and antiseptics.
Uniqueness
2-((Didecylamino)methyl)phenol is unique due to the presence of the didecylamino group, which imparts additional hydrophobicity and potential for interaction with biological membranes. This makes it more effective in certain applications compared to simpler phenols.
特性
CAS番号 |
62984-52-5 |
|---|---|
分子式 |
C27H49NO |
分子量 |
403.7 g/mol |
IUPAC名 |
2-[(didecylamino)methyl]phenol |
InChI |
InChI=1S/C27H49NO/c1-3-5-7-9-11-13-15-19-23-28(25-26-21-17-18-22-27(26)29)24-20-16-14-12-10-8-6-4-2/h17-18,21-22,29H,3-16,19-20,23-25H2,1-2H3 |
InChIキー |
UGKINPHECAPVGU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


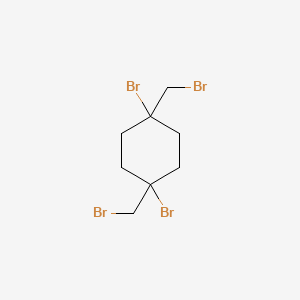
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)
![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
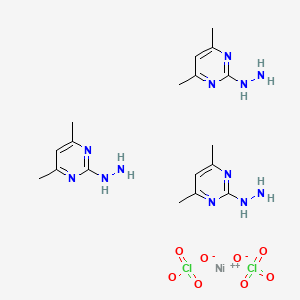
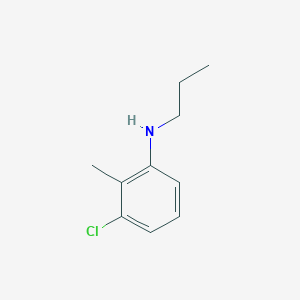

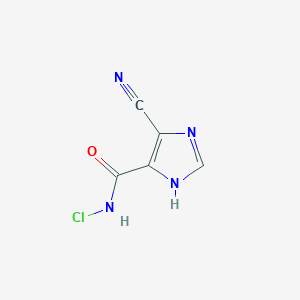

![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)


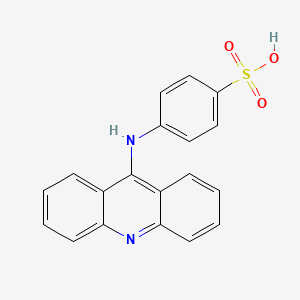

![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
